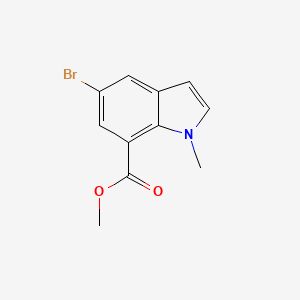

Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate

概要

説明

Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a carboxylate group at the 7th position of the indole ring. It is a white crystalline solid that is used in various chemical and pharmaceutical applications .

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate involves the bromination of 7-methyl-1H-indole. The reaction typically occurs under basic conditions using bromomethane or sodium bromide as the brominating agents. The product is then purified through crystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Stille or Suzuki coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

科学的研究の応用

Chemical Properties and Structure

Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate has the molecular formula C11H10BrNO2 and a molecular weight of approximately 252.1 g/mol. The compound features a bromine atom at the 5th position and a carboxylate group at the 7th position of the indole ring, which contributes to its unique properties and reactivity .

Pharmaceutical Applications

This compound has garnered attention in drug development due to its potential as a precursor or active ingredient. Its pharmacological significance is attributed to several factors:

- Biological Activity : The compound exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These activities are linked to its ability to interact with various biological receptors and influence signaling pathways .

- Blood-Brain Barrier Permeability : Its capacity to cross the blood-brain barrier makes it a candidate for neurological studies and potential treatments for central nervous system disorders .

- Cytochrome P450 Inhibition : this compound has shown potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property is vital for optimizing drug formulations and minimizing adverse effects .

Chemical Research Applications

In chemical research, this compound serves as a versatile building block for synthesizing other biologically active molecules. Its structural characteristics allow for various modifications that can enhance or alter its biological activity.

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug discovery:

- Anticancer Research : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Neuropharmacology : Research has indicated that modifications of this compound can lead to improved neuroprotective effects, making it a candidate for further exploration in treating neurodegenerative diseases .

作用機序

The mechanism of action of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in its binding affinity and reactivity. The compound can modulate various biological pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

類似化合物との比較

Similar Compounds

- Methyl 5-bromo-1H-indole-3-carboxylate

- 5-Bromo-1,3-dimethyl-1H-indole

- Methyl 5-bromoindole-3-carboxylate

Uniqueness

Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5th position and the carboxylate group at the 7th position makes it a valuable intermediate for synthesizing various bioactive compounds .

生物活性

Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by a bromine atom at the 5th position and a carboxylate group at the 7th position of the indole ring, has been studied for its potential therapeutic applications.

- Molecular Formula : C11H10BrNO2

- Molecular Weight : Approximately 252.1 g/mol

- Appearance : White crystalline solid

- Solubility : High gastrointestinal absorption and ability to cross the blood-brain barrier enhance its pharmacological potential.

This compound interacts with various biological receptors, influencing multiple signaling pathways. Its indole structure is pivotal in mediating these interactions, leading to a wide range of biological activities:

- Antiviral Activity : Exhibits potential against viral infections.

- Anticancer Properties : Demonstrated efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Shows promise in reducing inflammation.

- Antimicrobial Activity : Effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antidiabetic and Antimalarial Activities : Potential in managing diabetes and malaria .

Biological Activities Overview

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antiviral | Inhibits viral replication in vitro. |

| Anticancer | Induces apoptosis in cancer cell lines. |

| Anti-inflammatory | Reduces cytokine production in inflammatory models. |

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli. |

| Antidiabetic | Improves insulin sensitivity in animal models. |

| Antimalarial | Exhibits activity against Plasmodium species. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM . The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

- Antimicrobial Efficacy : Research indicated that this compound exhibited antibacterial activity with minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus. This suggests a potential role in treating bacterial infections resistant to conventional antibiotics .

- Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier has led to investigations into its neuroprotective properties. In animal models of neurodegeneration, it showed promising results in reducing oxidative stress markers, indicating potential therapeutic applications for neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals high gastrointestinal absorption and favorable distribution characteristics due to its lipophilicity, which allows it to permeate cellular membranes effectively. It has been noted for its stability in biological systems, making it a candidate for further development.

特性

IUPAC Name |

methyl 5-bromo-1-methylindole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-13-4-3-7-5-8(12)6-9(10(7)13)11(14)15-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWCGFMBIZJCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=CC(=C21)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。